![molecular formula C9H15NO3 B1279035 tert-Butyl 5-oxo-L-prolinate CAS No. 35418-16-7](/img/structure/B1279035.png)
tert-Butyl 5-oxo-L-prolinate
Overview
Description
“tert-Butyl 5-oxo-L-prolinate” is a chemical compound with the molecular formula C9H15NO3 . It is used as a starting material or synthon in the synthesis of angiotensin-converting enzyme inhibitors and in the synthesis of phenanthroindolizidine alkaloids named (+)-tylophorine and antofine .
Synthesis Analysis
The synthesis of “tert-Butyl 5-oxo-L-prolinate” involves a three-step synthetic procedure starting with intermediate 5e . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of “tert-Butyl 5-oxo-L-prolinate” contains a total of 28 bonds, including 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 aliphatic ester, and 1 aliphatic secondary amide .Chemical Reactions Analysis
“tert-Butyl 5-oxo-L-prolinate” is involved in various chemical reactions. For instance, it is used in the synthesis of angiotensin-converting enzyme inhibitors and phenanthroindolizidine alkaloids . It also plays a role in the synthesis of prodrugs .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 5-oxo-L-prolinate” is 185.22 g/mol . More detailed physical and chemical properties can be found in the referenced papers .Scientific Research Applications
Transesterification Reactions
This compound can be used in transesterification reactions . Both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .
Non-Hydrolytic Deesterification of Esters
It can be used in non-hydrolytic deesterification of esters .
Selective Bond Cleavage of 3-Benzoyloxazolidin-2-Ones
The compound can be used for selective bond cleavage of 3-benzoyloxazolidin-2-ones .
Synthesis of Angiotensin-Converting Enzyme Inhibitors
It can be used as a starting material/synthon in the synthesis of angiotensin-converting enzyme inhibitors .
Synthesis of Phenanthroindolizidine Alkaloids
The compound can be used in the synthesis of phenanthroindolizidine alkaloids named (+)-tylophorine and antofine .
Safety and Hazards
“tert-Butyl 5-oxo-L-prolinate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
It is commonly used as an optically active substance in organic synthesis, often serving as a substrate or ligand for chiral catalytic reactions .
Mode of Action
The compound’s mode of action involves its interaction with its targets through chemical reactions. For instance, it has been reported that both 1,3-chelation and the formation of a tetrahedral intermediate are key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .
Biochemical Pathways
It is known to be involved in various synthetic applications, including the synthesis of angiotensin-converting enzyme inhibitors and phenanthroindolizidine alkaloids .
Pharmacokinetics
It is known that the compound is a white crystalline solid that is stable at room temperature and has relatively low solubility, being soluble in some organic solvents such as ethanol and dimethylformamide .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its role in the specific reactions it is involved in. For instance, in the synthesis of angiotensin-converting enzyme inhibitors and phenanthroindolizidine alkaloids, the compound serves as a key intermediate .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable at room temperature and its solubility can be influenced by the choice of solvent . Additionally, the compound’s reactivity and efficacy in reactions can be influenced by factors such as temperature, pH, and the presence of other reactants .
properties
IUPAC Name |
tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSPAGZWRTTOT-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188899 | |
Record name | tert-Butyl 5-oxo-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-oxo-L-prolinate | |
CAS RN |
35418-16-7 | |
Record name | 5-Oxo-L-proline 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35418-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-oxo-L-prolinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035418167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl 5-oxo-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 5-oxo-L-prolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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